N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Description
The exact mass of the compound N-(2-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is 364.09153485 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-5-2-3-6-15(13)18-17(20)14-8-10-19(11-9-14)24(21,22)16-7-4-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQSKUBYRSWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a thiophene moiety, and a sulfonamide functional group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique combination of functional groups that may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. The exact mechanisms are still under investigation but are believed to involve biochemical pathways that could lead to therapeutic effects against various diseases.
Research Findings
Recent studies have focused on the compound's antimicrobial properties and its effectiveness against specific pathogens. For instance, it has demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects. Additionally, the compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer therapies.
Table 1: Biological Activity Summary
Comparative Analysis
The unique structure of this compound allows for diverse chemical modifications, enhancing its applicability in drug discovery. When compared to similar compounds, it exhibits distinct biological activities due to its specific functional groups.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2-methylphenyl)-4-(piperidine-1-sulfonyl)thiophene-2-carboxamide | Contains piperidine sulfonyl group | Different biological activities due to structural variations |
| Piperidinone derivatives | Commonly used in medicinal chemistry | Potential anticancer activity |
| Thiophene carboxamides | Known for diverse biological activities | Often used as pharmacological agents |
Antimicrobial Evaluation
A study conducted on various derivatives of the compound revealed that certain modifications could enhance its antimicrobial efficacy. For example, derivatives were tested for their ability to inhibit biofilm formation, which is crucial in treating chronic infections. The results indicated that some derivatives displayed superior activity compared to standard antibiotics like Ciprofloxacin.
Toxicity Assessment
Toxicity studies have shown that this compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development. The hemolytic activity was significantly lower than that of Triton X-100, a known cytotoxic agent, indicating potential for therapeutic use without severe side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
